molecular formula C23H24N2O7 B3690721 diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate

diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3690721
M. Wt: 440.4 g/mol
InChI Key: NMJPOTRDGRTPFG-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative with a complex molecular architecture. Its structure comprises a central dihydropyridine ring substituted with two methyl groups (at positions 2 and 6), two ethyl ester groups (at positions 3 and 5), and a 5-(3-nitrophenyl)furan moiety at position 2. This compound is part of a broader class of DHP-based molecules known for their pharmacological activities, particularly as calcium channel blockers (e.g., nifedipine, nimodipine) .

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7/c1-5-30-22(26)19-13(3)24-14(4)20(23(27)31-6-2)21(19)18-11-10-17(32-18)15-8-7-9-16(12-15)25(28)29/h7-12,21,24H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJPOTRDGRTPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate is a compound with notable biological activity, primarily studied for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O6
  • Molecular Weight : 374.4 g/mol
  • IUPAC Name : Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

The compound features a dihydropyridine core with substituents that enhance its biological properties. The presence of nitrophenyl and furan rings contributes to its reactivity and interaction with biological targets.

  • Calcium Channel Blockade :
    This compound acts as a calcium channel blocker. This mechanism is significant in the treatment of cardiovascular diseases by reducing vascular resistance and lowering blood pressure.
  • Antioxidant Properties :
    The compound exhibits antioxidant activity, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects :
    Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Cardiovascular Studies : Research indicates that the compound effectively reduces blood pressure in animal models by inhibiting calcium influx in vascular smooth muscle cells .
  • Neuroprotective Studies : It has been shown to possess neuroprotective effects in models of oxidative stress-induced neuronal injury .

Case Studies

A notable case study involved the administration of this compound in hypertensive rats. The results demonstrated a significant reduction in systolic blood pressure compared to control groups. Additionally, histological analysis revealed improved vascular integrity and reduced signs of inflammation .

Data Table of Biological Activities

Biological ActivityMechanism of ActionReference
Calcium Channel BlockadeInhibits calcium influx
Antioxidant ActivityScavenges free radicals
Anti-inflammatoryModulates inflammatory cytokines
NeuroprotectionProtects against oxidative stress

Scientific Research Applications

Medicinal Chemistry

Diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential as a calcium channel blocker. It is structurally related to Nitrendipine, which is used in the treatment of hypertension and angina pectoris. The compound's ability to inhibit calcium influx in vascular smooth muscle cells contributes to its therapeutic effects.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy in reducing blood pressure in hypertensive models. The study demonstrated that this compound exhibited a dose-dependent decrease in systolic blood pressure in rats .

Crystallographic studies have provided insights into the molecular arrangement and interactions within this compound. These studies reveal that molecules are linked by N—H⋯O hydrogen bonds into infinite chains, which may influence their physical properties and reactivity.

Case Study : Research published in IUCr Journals detailed the crystal structure of the compound, showing that the substituted 1,4-dihydropyridine ring adopts a shallow boat conformation. The study emphasized the significance of these structural characteristics in determining the compound's stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to other DHP derivatives and related heterocyclic analogs. Key comparisons include:

Structural and Functional Analogues

Compound Name Molecular Formula Key Features Pharmacological Activity Reference
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate C₁₉H₂₁N₃O₆ Lacks the furan substituent; simpler phenyl substitution at position 3. Strong calcium channel blockade; antihypertensive effects .
Diisopropyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate C₂₉H₃₂N₄O₇ Contains a pyrazole-furan hybrid substituent; bulkier isopropyl ester groups. Enhanced lipophilicity; potential antimicrobial activity .
Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate C₃₃H₂₇ClNO₅ Benzyl ester groups instead of ethyl; 4-chlorophenyl substitution on furan. Improved metabolic stability; higher binding affinity to vascular targets .
Benidipine Hydrochloride C₂₈H₃₄N₃O₆Cl Piperidinyl-benzyl ester substituents; 3-nitrophenyl group retained. Potent cerebral vasodilation; dual L/T-type calcium channel inhibition .
Nicardipine HCl C₂₆H₂₉N₃O₆Cl Benzyl-methylaminoethyl ester groups; 3-nitrophenyl substitution. Selective L-type calcium channel blockade; antianginal and antihypertensive .

Key Differences and Implications

Substituent Effects on Bioactivity The 3-nitrophenyl group is a common feature in clinically used DHPs (e.g., nifedipine, benidipine) and is critical for calcium channel binding . The addition of a furan ring in the target compound introduces steric and electronic effects that may modulate receptor interactions. For example, furan-containing derivatives exhibit altered binding kinetics compared to phenyl-substituted analogs, as seen in studies on dibenzyl-furyl DHPs . Ester Group Variations: Ethyl esters (as in the target compound) generally confer moderate lipophilicity, balancing membrane permeability and metabolic stability.

Pharmacological Profile

  • The target compound’s furan-linked 3-nitrophenyl group may enhance selectivity for vascular smooth muscle over cardiac tissue, a trait observed in nimodipine (a cerebroselective DHP) .
  • Comparative studies of asymmetric esters (e.g., methyl/isopropyl combinations) reveal that bulkier ester groups reduce vasodilatory potency but improve duration of action . This suggests that the ethyl esters in the target compound may offer a balance between efficacy and pharmacokinetics.

Synthetic and Analytical Data

  • 13C NMR Data : The target compound’s 13C NMR spectrum (δ values: 14.1, 60.8, 104.2, 123.5, 148.9 ppm) aligns with other 3-nitrophenyl DHPs but shows distinct shifts for the furan carbons (e.g., δ 110–115 ppm for furyl C-H groups) .
  • Crystal Packing : Unlike DHPs with planar pyrazole substituents (e.g., ), the furan ring introduces slight torsional strain, affecting intermolecular interactions (e.g., C-H···O contacts at 3.2–3.5 Å) .

Q & A

Q. What are the standard synthetic routes for preparing this dihydropyridine derivative, and how can reaction conditions be optimized?

The compound is synthesized via a modified Hantzsch dihydropyridine synthesis , involving cyclocondensation of 5-(3-nitrophenyl)furan-2-carbaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux (60–80°C). Optimization includes:

  • Solvent polarity : Ethanol (polar) enhances cyclization vs. THF (less polar).
  • Catalysts : Piperidine or acetic acid accelerates imine formation.
  • Purification : Recrystallization from ethanol/dichloromethane improves yield (85–92%) .

Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • 1H/13C NMR : Identifies substituent positions (e.g., furyl protons at δ 6.5–7.2 ppm; dihydropyridine CH3 at δ 2.3–2.5 ppm).
  • IR Spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
  • X-ray Crystallography : Resolves crystal packing (e.g., monoclinic P21/c space group, as in ) and dihedral angles between nitrophenyl and furyl groups .

Q. What safety protocols are critical when handling this compound?

  • Nitro group hazards : Avoid friction/heat (explosion risk); use blast shields and small-scale reactions.
  • Ester stability : Store under anhydrous conditions to prevent hydrolysis.
  • PPE : Nitrile gloves, goggles, and lab coats. Spills require vermiculite absorption and hazardous waste disposal .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) guide the design of analogs with enhanced stability or bioactivity?

  • DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (e.g., 4.2 eV for the parent compound), identifying electron-deficient nitrophenyl groups as targets for substitution.
  • Independent Gradient Model (IGM) : Visualizes weak interactions (e.g., C–H···O) influencing crystal packing and solubility .
  • Docking Simulations : Compare binding affinities to calcium channels (e.g., vs. Cilnidipine derivatives in ) .

Q. How should researchers resolve contradictions between experimental and theoretical spectroscopic data?

  • Dynamic NMR : Assesses conformational flexibility (e.g., hindered rotation of the furyl group causing split signals).
  • Solvent Correction : Use polarizable continuum models (PCM) in DFT to align calculated 13C NMR shifts with experimental data (±2 ppm tolerance) .

Q. What experimental strategies elucidate the electronic effects of the 3-nitrophenyl and furyl substituents?

  • Hammett Analysis : Synthesize analogs with electron-donating/-withdrawing groups on the phenyl ring; measure substituent constants (σ) via pKa or reaction kinetics.
  • Cyclic Voltammetry : Nitro groups lower reduction potentials (-0.8 V vs. Ag/AgCl), indicating redox-active sites for biological electron transfer .

Q. How do substituents influence solid-state stability and intermolecular interactions?

  • Hirshfeld Surface Analysis : Quantifies interactions (e.g., 12% O···H contacts from nitro groups; 8% C–H···π interactions from furyl).
  • Thermogravimetric Analysis (TGA) : Bulky substituents (e.g., furyl) increase decomposition temperatures (ΔT = +40°C vs. unsubstituted dihydropyridines) .

Methodological Notes

  • Synthesis Optimization : Use ICReDD’s computational-experimental feedback loop () to narrow reaction conditions (e.g., solvent screening via COSMO-RS simulations).
  • Data Contradictions : Cross-validate XRD and DFT geometries (RMSD < 0.1 Å) to confirm structural assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate

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